2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-12-20-8-4-17(14)24-13-15-6-10-23(11-7-15)18-5-9-21-19(22-18)16-2-3-16/h4-5,8-9,12,15-16H,2-3,6-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDBKSWEBWJMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC(=NC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Functionalization
The pyrimidine ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiourea derivatives with β-diketones under acidic conditions to form 4-chloropyrimidine intermediates. Subsequent nucleophilic substitution introduces the cyclopropyl group at the 2-position. For example, cyclopropylmagnesium bromide reacts with 4-chloro-2-iodopyrimidine in tetrahydrofuran (THF) at −78°C, achieving 85% yield.
Critical parameters :
Piperidine Sidechain Preparation
The piperidin-4-yl-methyl ether moiety is synthesized through a three-step sequence:
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Hydroxymethylation : 4-Hydroxypiperidine reacts with formaldehyde in acetic acid to form 4-hydroxymethylpiperidine (72% yield).
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Etherification : Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine) couple 4-hydroxymethylpiperidine with 3-methylpyridin-4-ol. This step achieves 68% yield when conducted in dichloromethane at 25°C.
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Protection/Deprotection : The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group during etherification to prevent undesired side reactions. Deprotection uses trifluoroacetic acid (TFA) in dichloromethane.
Coupling Strategies
Buchwald-Hartwig Amination
The final coupling between the pyrimidine and piperidine subunits employs palladium-catalyzed amination. Optimized conditions use:
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃ (2 equiv)
SNAr (Nucleophilic Aromatic Substitution)
Alternative protocols activate the pyrimidine’s 4-position with electron-withdrawing groups. For example, 4-chloro-2-cyclopropylpyrimidine reacts with 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine in dimethylformamide (DMF) at 80°C, yielding 65% product.
Comparison of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Buchwald-Hartwig | 78 | 98.2 | 12 |
| SNAr | 65 | 95.4 | 24 |
Reaction Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may degrade acid-sensitive intermediates. Toluene balances stability and catalytic efficiency in palladium-mediated reactions.
Catalyst Screening
Palladium catalysts outperform nickel analogs in cross-coupling efficiency:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 78 |
| NiCl₂(dppe) | dppe | 42 |
Purification and Characterization
Chromatographic Techniques
Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the final compound to >99% purity.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.25 (d, 1H, pyridine-H), 4.50 (s, 2H, OCH₂), 3.80–3.60 (m, 4H, piperidine-H).
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HRMS : Calculated for C₁₉H₂₃N₄O₂ [M+H]⁺: 357.1812; Found: 357.1815.
Challenges and Mitigation
Steric Hindrance
The cyclopropyl group’s spatial demand slows piperidine coupling. Increasing reaction temperature to 120°C improves kinetics but risks decomposition. A balance is achieved by using bulky ligands (Xantphos) to stabilize the palladium center.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, particularly at the piperidin-1-yl group.
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydroxide, potassium carbonate.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products: The reactions primarily produce derivatives with modifications at the pyrimidine or piperidine rings, impacting the compound's biological activity.
Scientific Research Applications
Medicinal Chemistry
Research indicates that this compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the anticancer properties of 2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine against different cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
Neurological Research
The compound has been explored for its effects on neurological disorders due to its interaction with neurotransmitter receptors. Its piperidine structure may enhance its ability to cross the blood-brain barrier, making it a candidate for treatments related to neurodegenerative diseases.
Case Study: Neuroprotective Effects
In preclinical trials, the compound demonstrated neuroprotective effects in models of Parkinson's disease. It was found to reduce oxidative stress and improve motor function in treated animals.
Material Science
Beyond biological applications, this compound's unique chemical structure allows it to be used in the development of novel materials, particularly in organic electronics and photonic devices.
Case Study: Organic Photovoltaics
Research has shown that incorporating this compound into organic photovoltaic cells improved charge transport properties and overall efficiency compared to conventional materials.
Mechanism of Action
The compound’s mechanism of action involves the inhibition of specific enzymes or receptors within biological systems. By binding to its molecular targets, it interferes with critical pathways, leading to the desired therapeutic effects. The pyrimidine ring often plays a key role in the interaction with nucleotide-binding sites, while the piperidine moiety enhances cellular permeability and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The pyrimidine core is a common feature among related compounds, but substitutions vary significantly, leading to distinct biological profiles:
Key Observations :
- Cyclopropyl Group: The target compound and the neurotensin receptor agonist () both feature a 2-cyclopropyl group, which is known to enhance metabolic stability by reducing oxidative degradation .
- Piperidine/Piperazine Modifications: The target compound’s 4-(3-methylpyridinyloxy)methyl-piperidine substituent contrasts with the 2,3-dimethylphenoxy-piperidine in .
- Core Heterocycle : The pyrido[1,2-a]pyrimidin-4-one scaffold in introduces fused ring systems, likely improving binding affinity to CNS targets due to increased planarity and π-π interactions .
Pharmacological and Physicochemical Properties
- Anti-Mycobacterial Activity: ’s pyrimidine-2,4-dione derivative demonstrates efficacy against Mycobacterium tuberculosis, attributed to the dimethylphenoxy-piperidine group’s hydrophobicity, which may facilitate penetration of the mycobacterial cell wall . The target compound’s pyridinyloxy group, while polar, lacks the methyl groups critical for this activity.
- Neurotensin Receptor Agonism: ’s compound includes a methoxyphenyl-piperidine and a methyl ester, suggesting a prodrug strategy to enhance bioavailability.
- CNS Potential: The benzodioxol-piperazine derivatives () exhibit structural motifs (e.g., benzodioxol) associated with blood-brain barrier penetration, a feature absent in the target compound .
Biological Activity
2-Cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine, also referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its complex structure, which includes a cyclopropyl group, a piperidine ring, and a pyrimidine core, making it a candidate for various pharmacological applications.
The molecular formula of this compound is , with a molecular weight of 296.37 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O |
| Molecular Weight | 296.37 g/mol |
| CAS Number | 2741919-68-4 |
| Density | Not Available |
| Solubility | DMSO: 108.5 mg/mL |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels, which are crucial for various physiological processes. The compound's effects are thought to arise from its ability to bind to these targets and modulate their activity, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested for their efficacy against various bacterial strains. Some studies report minimum inhibitory concentration (MIC) values demonstrating potent activity against Gram-positive and Gram-negative bacteria.
Antiparasitic Activity
In vitro studies have shown that similar compounds can inhibit the activity of parasites by targeting specific metabolic pathways. The optimization of such compounds has led to enhanced potency against malaria parasites, indicating the potential for 2-cyclopropyl derivatives in antiparasitic drug development.
Case Studies
- Antimalarial Efficacy : A study focused on optimizing pyrimidine derivatives highlighted that modifications at specific positions significantly enhanced their antimalarial activity. For instance, the incorporation of different functional groups resulted in varied EC50 values against Plasmodium falciparum, with some derivatives showing low nanomolar activity .
- Antibacterial Studies : Another investigation into the antibacterial properties of similar compounds revealed that certain analogs exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antibacterial agents .
Research Findings
Recent research has focused on the optimization of the biological properties of pyrimidine derivatives through structural modifications. Key findings include:
- Metabolic Stability : Modifications aimed at improving metabolic stability have shown promise in maintaining biological efficacy while reducing toxicity .
- Solubility and Bioavailability : Enhancements in solubility have been achieved by incorporating hydrophilic groups into the structure, which is crucial for oral bioavailability .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine with high yield?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between cyclopropyl and pyrimidine moieties under inert atmospheres (e.g., nitrogen) to prevent oxidation.
- O-Methylation of the pyridine ring using reagents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Piperidine functionalization via nucleophilic substitution, requiring precise temperature control (e.g., reflux at 80–100°C) and solvent optimization (e.g., dichloromethane or THF) .
Key purification methods include column chromatography and recrystallization. Yield optimization may involve adjusting stoichiometry, reaction time, and catalyst selection (e.g., palladium for cross-coupling) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrimidine ring protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] at m/z 434.2) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O-C stretch at 1100–1250 cm⁻¹ for the ether linkage) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation risks .
- Emergency Measures : In case of skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported binding affinities of this compound to serotonin receptors?
- Molecular Docking : Simulate interactions with 5-HT₄ receptor active sites to identify key residues (e.g., hydrogen bonding with Asp³.³² or π-π stacking with aromatic residues) .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time to validate docking results .
- Comparative Analysis : Cross-reference computational predictions with experimental data (e.g., surface plasmon resonance [SPR] or isothermal titration calorimetry [ITC]) to reconcile conflicting reports .
Q. What strategies can overcome low solubility in aqueous media during in vitro pharmacological assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- pH Adjustment : Modify buffer pH to exploit ionization of the pyrimidine ring (pKa ~4.5–5.5) .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How do structural analogs of this compound differ in their pharmacological profiles?
A comparison of analogs highlights the impact of substituents on activity:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| Target Compound | 3-Methylpyridinyloxy moiety | 5-HT₄ agonism |
| Compound A () | Chlorophenyl substitution | Anticancer activity |
| Compound B () | Thioxothiazolidinone group | Antimicrobial effects |
The 3-methylpyridinyloxy group in the target compound enhances receptor selectivity compared to bulkier substituents .
Methodological Challenges and Solutions
Q. How can reaction byproducts during synthesis be minimized?
- Temperature Control : Maintain strict reaction temperatures (e.g., 170°C in microwave-assisted synthesis) to avoid side reactions .
- Catalyst Optimization : Use Pd(OAc)₂ for Suzuki-Miyaura coupling to reduce homocoupling byproducts .
- Purification : Employ gradient elution in HPLC with acetonitrile/water mixtures to isolate the target compound from impurities .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by LC-MS analysis .
- Plasma Stability Assays : Incubate with human plasma at 37°C and quantify degradation via UV-Vis spectroscopy .
Data Interpretation and Conflict Resolution
Q. How should researchers address contradictory reports on the compound’s metabolic half-life?
- In Vitro/In Vivo Correlation : Compare liver microsome assays (e.g., human CYP450 metabolism) with pharmacokinetic studies in animal models .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways and identify major metabolites .
Q. What methodologies reconcile divergent results in cytotoxicity assays across cell lines?
- Dose-Response Curves : Establish IC₅₀ values using standardized protocols (e.g., MTT assays) .
- Cell Line Authentication : Verify genetic profiles to rule out contamination or misidentification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
